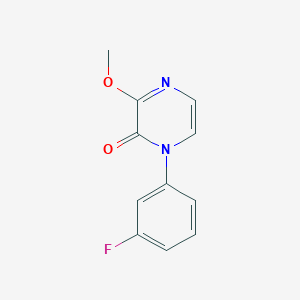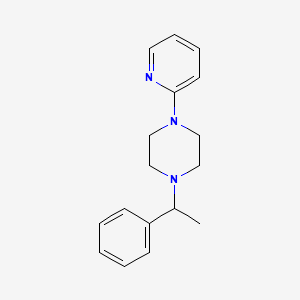![molecular formula C14H14Cl2N4 B12239893 5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239893.png)
5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-(2-chlorophenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The piperazine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and potentially its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the piperazine ring.
Scientific Research Applications
5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Research: It serves as a model compound in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which are implicated in neurological and psychiatric conditions . The pyrimidine ring can also interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative used in similar synthetic applications.
1-(2-Chlorophenyl)piperazine: A related piperazine derivative with similar biological activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another pyrimidine-piperazine hybrid with potential medicinal applications.
Uniqueness
5-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine is unique due to the specific combination of the pyrimidine and piperazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14Cl2N4 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
5-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H14Cl2N4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-4-2-1-3-12(13)16/h1-4,9-10H,5-8H2 |
InChI Key |
MMFUNYMKXUNAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(methylsulfanyl)-1,3-benzothiazol-2-amine](/img/structure/B12239822.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12239823.png)
![6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-ethyl-9H-purine](/img/structure/B12239834.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B12239839.png)
![3-cyclopropyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12239841.png)
![6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12239851.png)
![4-Ethyl-2-(methylsulfanyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12239857.png)

![2-(cyclopropanesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12239867.png)

![1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12239869.png)
![4-fluoro-N,2-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12239871.png)

